1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, thiodi-1,2-naphthalenediyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, thiodi-1,2-naphthalenediyl ester is a complex organic compound with a unique structure
Preparation Methods
The synthesis of 1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, thiodi-1,2-naphthalenediyl ester involves multiple steps, including esterification, coupling, and diazotization reactions. The process typically requires specialized organic synthesis techniques and conditions. Industrial production methods may involve the use of automated reactors and precise control of reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter its functional groups, leading to new derivatives.
Substitution: The diazo group can participate in substitution reactions, often with nucleophiles, to form new compounds. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, thiodi-1,2-naphthalenediyl ester has several scientific research applications:
Chemistry: It is used in the synthesis of dyes and pigments due to its chromophoric properties.
Biology: It may be used as a reagent in biochemical assays and studies involving enzyme interactions.
Industry: Utilized in the production of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The diazo group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other naphthalenesulfonic acid derivatives and diazo compounds. What sets 1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, thiodi-1,2-naphthalenediyl ester apart is its unique combination of functional groups, which confer distinct reactivity and application potential. Examples of similar compounds are:
Properties
CAS No. |
68901-25-7 |
---|---|
Molecular Formula |
C40H22N4O8S3 |
Molecular Weight |
782.8 g/mol |
IUPAC Name |
2-diazonio-5-[2-[1-(6-diazonio-5-oxidonaphthalen-1-yl)sulfonyloxynaphthalen-2-yl]sulfanylnaphthalen-1-yl]oxysulfonylnaphthalen-1-olate |
InChI |
InChI=1S/C40H22N4O8S3/c41-43-31-19-17-27-29(37(31)45)11-5-13-35(27)54(47,48)51-39-25-9-3-1-7-23(25)15-21-33(39)53-34-22-16-24-8-2-4-10-26(24)40(34)52-55(49,50)36-14-6-12-30-28(36)18-20-32(44-42)38(30)46/h1-22H |
InChI Key |
DARRPGLRJQJARX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2OS(=O)(=O)C3=CC=CC4=C3C=CC(=C4[O-])[N+]#N)SC5=C(C6=CC=CC=C6C=C5)OS(=O)(=O)C7=CC=CC8=C7C=CC(=C8[O-])[N+]#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.